molecular formula C8H10BrNO3S B13012148 Isopropyl 6-bromopyridine-3-sulfonate

Isopropyl 6-bromopyridine-3-sulfonate

Cat. No.: B13012148
M. Wt: 280.14 g/mol
InChI Key: WLFHUVAGKZXXAP-UHFFFAOYSA-N
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Description

Isopropyl 6-bromopyridine-3-sulfonate is a chemical compound with the molecular formula C8H10BrNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and sulfonate groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 6-bromopyridine-3-sulfonate typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of 6-position of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-bromopyridine-3-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Isopropyl 6-bromopyridine-3-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 6-bromopyridine-3-sulfonate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 6-bromopyridine-3-sulfonate is unique due to the presence of both bromine and sulfonate groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

propan-2-yl 6-bromopyridine-3-sulfonate

InChI

InChI=1S/C8H10BrNO3S/c1-6(2)13-14(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3

InChI Key

WLFHUVAGKZXXAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)C1=CN=C(C=C1)Br

Origin of Product

United States

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